molecular formula C18H16N2O5 B5570808 N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Cat. No.: B5570808
M. Wt: 340.3 g/mol
InChI Key: IZQFCIYBMULGSJ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide typically involves the reaction of 2,5-dimethoxyaniline with phthalic anhydride under specific conditions. The reaction may proceed through the formation of an intermediate, which is then acylated to yield the final product. Common reagents used in this synthesis include acetic anhydride, catalysts such as sulfuric acid, and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide include other acetamides and isoindole derivatives, such as:

  • N-(2,5-Dimethoxy-phenyl)-acetamide
  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
  • N-(2,5-Dimethoxy-phenyl)-phthalimide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-24-11-7-8-15(25-2)14(9-11)19-16(21)10-20-17(22)12-5-3-4-6-13(12)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQFCIYBMULGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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